2-amino-4-isobutyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
Description
This compound belongs to the pyranopyran-carbonitrile family, characterized by a fused bicyclic pyran system with amino, isobutyl, methyl, and carbonyl substituents. Its synthesis typically involves a multi-step mechanism: Knoevenagel condensation, Michael addition, intramolecular cyclization, and isomerization .
Crystallographic studies reveal a monoclinic crystal system (space group C2/c) with lattice parameters $a = 2.149 \, \text{nm}$, $b = 0.825 \, \text{nm}$, $c = 1.791 \, \text{nm}$, $\beta = 112.1^\circ$ . The molecule adopts a planar conformation stabilized by hydrogen bonding between the amino and carbonyl groups .
Properties
IUPAC Name |
2-amino-7-methyl-4-(2-methylpropyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-7(2)4-9-10(6-15)13(16)19-11-5-8(3)18-14(17)12(9)11/h5,7,9H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXMNTDOSCKZQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)CC(C)C)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-isobutyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile typically involves multi-component reactions. One common method involves the reaction of aromatic aldehydes, malononitrile, and resorcinol using sodium carbonate as a catalyst in ethanol . Another approach includes the cyclization of 4-hydroxycoumarin with benzylidene malononitrile in pyridine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of multi-component reactions and cyclization processes can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-isobutyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or pyridine .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrano[4,3-b]pyran derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Pharmacological Applications
Research indicates that compounds with the pyrano[4,3-b]pyran structure exhibit diverse pharmacological activities. Below are some notable applications:
Anticancer Activity
Pyran derivatives, including 2-amino-4-isobutyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile, have shown promising anticancer properties. Studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Research highlights its effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential use in developing new antibiotics .
Anti-HIV Activity
Some pyran derivatives have been investigated for their ability to inhibit HIV replication. The structural features of this compound may contribute to its effectiveness in this regard .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions that include:
- Condensation Reactions : Utilizing starting materials such as malononitrile and various aldehydes to form the pyran structure.
- Cyclization : Key steps often involve cyclization to form the pyrano framework.
- Functionalization : Subsequent reactions introduce amino and isobutyl groups to enhance biological activity.
Case Study 1: Anticancer Activity Assessment
A study conducted by researchers aimed at evaluating the cytotoxic effects of this compound on HeLa cells showed an IC50 value indicative of significant anticancer potential. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 2-amino-4-isobutyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The 4-position substituent (R) is critical in modulating properties. Key analogues and their characteristics are summarized below:
Key Observations :
- Electron-withdrawing groups (e.g., nitro in 3u) reduce melting points compared to electron-donating groups (e.g., phenyl in 3e), likely due to altered intermolecular interactions .
- Isobutyl vs.
Crystallographic and Spectroscopic Comparisons
Crystal Structures
- Target Compound: Monoclinic system with $Z = 8$, $D_c = 1.421 \, \text{g/cm}^3$ .
- 4-Phenyl Derivative (3e): Similar monoclinic system but with distinct unit cell parameters ($a = 1.217 \, \text{nm}$, $b = 1.023 \, \text{nm}$) .
Biological Activity
2-amino-4-isobutyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
- Molecular Formula : C14H16N2O3
- Molecular Weight : 260.29 g/mol
- CAS Number : 488826-80-8
The compound features a pyrano[4,3-b]pyran ring system, which is significant for its biological activity. The synthesis typically involves multi-component reactions, often using aromatic aldehydes and malononitrile in the presence of catalysts like sodium carbonate in ethanol .
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have demonstrated that certain derivatives possess minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis . The compound also shows significant antibiofilm potential, outperforming traditional antibiotics like Ciprofloxacin in biofilm inhibition assays.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, derivatives have shown activity against multiple human tumor cell lines with IC50 values indicating effective antiproliferative properties. For example, a related compound demonstrated microtubule disruption and G2/M cell cycle arrest in melanoma cells .
The mechanism of action involves the compound's interaction with specific molecular targets within cells:
- Enzyme Inhibition : It acts as an inhibitor for key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 µM for DNA gyrase and 0.52 to 2.67 µM for DHFR .
- Cell Cycle Arrest : The compound induces cell cycle arrest by disrupting microtubule formation during mitosis, leading to increased instances of multipolar spindles in treated cells .
Case Studies
Several case studies highlight the biological activity of this compound:
- Antimicrobial Evaluation : A study evaluated various derivatives for their antimicrobial efficacy against clinical isolates. The results indicated that several compounds exhibited strong antibacterial activity with low cytotoxicity levels, making them promising candidates for further development .
- Anticancer Studies : In vitro studies on human cancer cell lines revealed that specific derivatives could selectively induce apoptosis in cancer cells while sparing normal cells, demonstrating their potential as targeted anticancer agents .
Comparative Analysis of Biological Activities
| Activity Type | Compound Derivative | MIC (µg/mL) | IC50 (µM) | Notes |
|---|---|---|---|---|
| Antimicrobial | 7b | 0.22 - 0.25 | - | Effective against S. aureus |
| Anticancer | - | - | 0.15 - 0.40 | Induces G2/M arrest in melanoma cells |
| Enzyme Inhibition | - | - | 12.27 - 31.64 (DNA gyrase) | Significant inhibition observed |
Q & A
Q. What are the established one-pot synthesis methods for this compound, and what catalysts are typically employed?
The compound is synthesized via three-component reactions involving acetylene carboxylic acid esters, α,β-unsaturated nitriles, and active methylenenitriles. Organobase catalysts like L-proline or DABCO are commonly used to facilitate cyclocondensation, yielding pyrano[4,3-b]pyran derivatives. These methods emphasize atom economy and mild reaction conditions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its structural integrity?
X-ray crystallography is pivotal for resolving the compound’s 3D structure, particularly the orientation of the isobutyl and methyl substituents. Complementary techniques include FT-IR (to confirm nitrile and carbonyl groups), NMR (for substituent positioning), and mass spectrometry (to verify molecular weight) .
Q. What in vitro assays are used to evaluate the bioactivity of its derivatives?
Derivatives are screened using antimicrobial assays (e.g., agar diffusion for bacterial/fungal strains) and antioxidant tests (e.g., DPPH radical scavenging). Substituent variations at the 4-position (e.g., aryl groups) significantly influence activity profiles .
Advanced Research Questions
Q. How can researchers address discrepancies in reaction yields under varying catalytic conditions?
Systematic optimization of catalysts (e.g., L-proline vs. DABCO), solvent polarity, and temperature is critical. For example, DABCO may favor higher yields in polar aprotic solvents due to enhanced nucleophilicity, while L-proline might improve enantioselectivity in protic media. Kinetic studies and HPLC monitoring can identify side reactions .
Q. What mechanistic insights explain byproduct formation during multi-component synthesis?
Competing pathways, such as premature cyclization of intermediates or incomplete nitrile incorporation, lead to byproducts. Isotopic labeling and DFT calculations can map energy barriers for key steps like Knoevenagel condensation or Michael addition, guiding reaction parameter adjustments .
Q. How do substitution patterns on the pyran ring influence bioactivity, and what computational methods support SAR studies?
Substituents at the 4-position (e.g., aryl vs. alkyl groups) modulate electron density and steric effects, altering binding to biological targets. QSAR models and molecular docking (e.g., with bacterial DNA gyrase) correlate structural features with activity, enabling rational design of derivatives .
Q. What role do ionic liquids play in enhancing synthesis efficiency compared to traditional solvents?
Ionic liquids (e.g., [2-aminobenzoato][PF6]) act as dual solvent-catalysts, improving regioselectivity via hydrogen bonding and stabilizing transition states. They reduce reaction times and increase yields by minimizing side reactions, as demonstrated in pyran-annulation protocols .
Q. How do crystal packing and intermolecular interactions affect physicochemical stability?
X-ray studies reveal N–H⋯O hydrogen bonds and C–H⋯π interactions between adjacent molecules, forming supramolecular networks. These interactions enhance thermal stability and reduce hygroscopicity, critical for long-term storage .
Q. What strategies reconcile contradictory data on optimal reactant molar ratios?
Design of Experiments (DoE) and response surface methodology statistically optimize ratios. For example, excess α,β-unsaturated nitriles may suppress dimerization but risk unreacted residues, requiring balanced stoichiometry validated by GC-MS .
Q. What alternative pathways exist for introducing diverse 4-position substituents?
Microwave-assisted synthesis and flow chemistry enable rapid screening of substituents. For example, replacing isobutyl with thiophenyl groups (via Sonogashira coupling) diversifies the library while maintaining scaffold integrity. Comparative studies highlight trade-offs between yield and functional group tolerance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
